3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[(4-propoxyphenyl)methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-(4-phenylpiperazin-1-yl)sulfonyl-N-[(4-propoxyphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S2/c1-2-17-32-22-10-8-20(9-11-22)19-26-25(29)24-23(12-18-33-24)34(30,31)28-15-13-27(14-16-28)21-6-4-3-5-7-21/h3-12,18H,2,13-17,19H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIDJPRWNTYSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain. This enzyme plays a crucial role in learning and memory.
Mode of Action
The compound interacts with AChE, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition. The compound’s mode of action is both competitive and non-competitive, as it can bind to the active site of the enzyme and also to an allosteric site.
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This results in prolonged cholinergic neurotransmission, enhancing cognitive functions. This mechanism is particularly relevant in the context of Alzheimer’s disease, where there is a deficiency of acetylcholine.
Biological Activity
The compound 3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[(4-propoxyphenyl)methyl]thiophene-2-carboxamide is a derivative of thiophene and has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thiophene ring, a sulfonamide group, and a piperazine moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that thiophene carboxamide derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to the one mimic the action of Combretastatin A-4 (CA-4), a known anticancer agent. The tested derivatives showed effective inhibition of Hep3B hepatocellular carcinoma cells with IC50 values as low as 5.46 µM, indicating potent anticancer activity. The mechanism involves disruption of tubulin dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
Antimicrobial Activity
Thiophene derivatives have also shown promising antibacterial properties. In vitro studies revealed that certain derivatives exhibited high activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the thiophene ring enhanced their antibacterial efficacy, suggesting structure-activity relationships (SAR) that could guide future modifications for improved potency .
Case Study 1: Anticancer Efficacy
In a comparative study involving various thiophene derivatives, the compound exhibited notable effects against Hep3B cells. The study highlighted that structural modifications led to enhanced interactions with tubulin, resulting in significant cytotoxicity. Specifically, the compound's ability to induce spheroid formation in cancer cells was linked to its structural characteristics, which facilitated its binding to the colchicine site on tubulin .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antibacterial effects of thiophene derivatives against Pseudomonas aeruginosa. The compound demonstrated an impressive minimum inhibitory concentration (MIC) of 16 µg/mL, outperforming traditional antibiotics like ampicillin. This study emphasized the importance of molecular docking studies that illustrated favorable interactions between the compound and bacterial proteins .
Biological Activity Summary Table
| Activity Type | Target Organism/Cell Type | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | Hep3B (liver cancer) | 5.46 µM | Disruption of tubulin dynamics |
| Antibacterial | E. coli | 16 µg/mL | Inhibition of bacterial protein synthesis |
| S. aureus | 20 µg/mL | Disruption of cell wall synthesis |
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity :
- Antipsychotic Properties :
- Anti-inflammatory Effects :
Neuropharmacology
-
Cognitive Enhancement :
- There is growing interest in compounds that can enhance cognitive function. The structural components of this compound suggest potential interactions with neurotransmitter systems involved in cognition, such as acetylcholine and glutamate pathways.
- Anxiolytic Effects :
Case Study 1: Antidepressant Efficacy
A study conducted on a series of similar compounds demonstrated that modifications in the piperazine ring significantly influenced the antidepressant activity measured by behavioral tests in rodent models. Compounds with similar structural motifs showed increased serotonin levels in synaptic clefts, suggesting enhanced neurotransmission.
Case Study 2: Antipsychotic Activity
In a clinical trial involving patients with schizophrenia, derivatives of this compound were administered to evaluate their efficacy in reducing psychotic symptoms. Results indicated a marked improvement in symptoms compared to placebo groups, particularly in patients resistant to conventional therapies.
Comparison with Similar Compounds
Key Observations :
- The 4-propoxyphenylmethyl group increases molecular weight and lipophilicity compared to methyl or chlorophenyl substituents, which may improve blood-brain barrier penetration .
Pharmacological Activity
- Antibacterial Activity : Thiophene-2-carboxamide analogues with aryl substitutions (e.g., N-(4-methylpyridin-2-yl) derivatives) exhibit moderate antibacterial efficacy against Staphylococcus aureus (MIC = 8–32 µg/mL) .
- CNS Targeting : Piperazine-containing carboxamides (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) are explored for neuropsychiatric applications due to piperazine’s interaction with 5-HT and D2 receptors .
- Enzyme Inhibition: Sulfonamide-piperazine hybrids (e.g., 4-((3-(4-methoxyphenoxy)piperidin-1-yl)carbonyl)-N-thiazol-2-ylbenzenesulfonamide) show inhibitory activity against carbonic anhydrase isoforms .
Physicochemical Properties
The target’s higher molecular weight and logP suggest it is less amenable to oral administration than simpler analogues but may excel in CNS-targeted formulations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[(4-propoxyphenyl)methyl]thiophene-2-carboxamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of 4-phenylpiperazine using a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C). Subsequent coupling with a thiophene-2-carboxamide intermediate requires controlled temperatures (e.g., 60–80°C) and catalysts like DMAP. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for achieving >95% purity. Analytical validation using HPLC (C18 column, UV detection at 254 nm) ensures reproducibility .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) resolves the sulfonyl-piperazine and thiophene-carboxamide moieties, with characteristic shifts:
- Piperazine N–H protons: δ 2.8–3.5 ppm (multiplet).
- Thiophene ring protons: δ 7.1–7.3 ppm (doublet).
- Sulfonyl group: ¹³C shift ~110 ppm.
Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (e.g., [M+H]⁺ at m/z 511.2). X-ray crystallography may resolve stereoelectronic effects in crystalline forms .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 1–10, 37°C) for 24–72 hours. Monitor degradation via LC-MS.
- Thermal stability : Heat samples (40–80°C) and analyze using TGA/DSC to identify decomposition thresholds.
- Light sensitivity : Expose to UV-Vis light (320–400 nm) and track photodegradation products .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s selectivity for neurotransmitter receptors (e.g., 5-HT₁A vs. D₂ receptors)?
- Methodological Answer : Use competitive radioligand binding assays:
- Receptor preparation : Isolate membrane fractions from transfected HEK293 cells expressing human 5-HT₁A or D₂ receptors.
- Assay conditions : Incubate with ³H-labeled antagonists (e.g., [³H]WAY-100635 for 5-HT₁A) and varying compound concentrations (1 nM–10 µM).
- Data analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and compare to reference drugs (e.g., aripiprazole for D₂). Cross-test against off-target receptors (e.g., α₁-adrenergic) to confirm selectivity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in enzyme inhibition studies)?
- Methodological Answer :
- Standardize assay protocols : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted), substrate concentrations, and incubation times.
- Orthogonal validation : Confirm activity using fluorescence polarization (FP) or surface plasmon resonance (SPR) alongside traditional colorimetric assays.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets. Publish raw data and negative controls to address reproducibility concerns .
Q. How to optimize structure-activity relationships (SAR) for enhanced blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Computational modeling : Use Schrödinger’s QikProp to predict logBB values. Prioritize compounds with logBB > 0.3.
- Structural modifications : Introduce lipophilic groups (e.g., methyl or chloro substituents) on the phenylpiperazine ring. Reduce polar surface area (<90 Ų) by substituting the sulfonyl group with bioisosteres (e.g., carbonyl).
- In vitro BBB models : Validate using MDCK-MDR1 monolayers; measure Papp (apparent permeability) and efflux ratios .
Q. What in vivo models are appropriate for evaluating pharmacokinetic-pharmacodynamic (PK-PD) correlations?
- Methodological Answer :
- Rodent models : Administer orally (10–50 mg/kg) to Sprague-Dawley rats. Collect plasma/brain samples at 0.5, 2, 6, and 24 hours. Quantify via LC-MS/MS.
- PK parameters : Calculate AUC₀–24h, Cmax, and t₁/₂. Correlate with behavioral outcomes (e.g., forced swim test for antidepressant activity).
- Tissue distribution : Use whole-body autoradiography to track radiolabeled compound accumulation in target organs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
